Eubananin

Description

Historical Context of Adamantane (B196018) Derivatives in Antiviral Research

The exploration of adamantane derivatives for their antiviral properties has a history dating back several decades. Adamantane, formally known as tricyclo[3.3.1.1³⁷]decane, is a rigid, cage-like hydrocarbon structure. Its derivatives gained prominence with the discovery of amantadine (B194251) in the 1960s, which demonstrated activity against influenza A viruses. researchgate.netmdpi.comnih.govresearchgate.net Amantadine and its analog rimantadine (B1662185) were among the first antiviral drugs to be introduced, targeting the M2 proton channel of the influenza A virus. mdpi.comnih.gov This early success spurred broader interest in functionalized adamantanes for various biological applications, including activity against other viruses like Rubella and herpes simplex virus. researchgate.netnih.gov The widespread availability of adamantane following Schleyer's synthesis in 1957 was a crucial factor that fueled pharmaceutical studies into its derivatives. researchgate.net

Discovery and Initial Characterization of the Bananin (B12415578) Class

The bananin class emerged from efforts to synthesize novel compounds with potential cytoprotective and antiviral properties by conjugating oligo-oxa-adamantanes to vitamin B6 (pyridoxal). nih.govnih.gov This conjugation yielded a series of compounds with the characteristic trioxa-adamantane-triol (TAT) structure linked to a pyridoxal (B1214274) moiety. nih.govc19early.org The initial characterization of the bananin class involved their synthesis and testing against the SARS Coronavirus (SCV) helicase. nih.govnih.gov Structural investigations have employed techniques such as NMR spectroscopy, IR spectroscopy, UV/VIS spectrophotometry, and high-resolution electrospray mass spectrometry to elucidate their unique cage structures. c19early.org Early studies encountered challenges in obtaining clear NMR spectra in certain solvents like DMSO, leading to a "bananin mystery," which was later understood to be due to the formation of polymeric networks in solid form that revert to monomeric structures in aqueous environments relevant to biological systems. c19early.org

Positioning of Eubananin within the Bananin Family

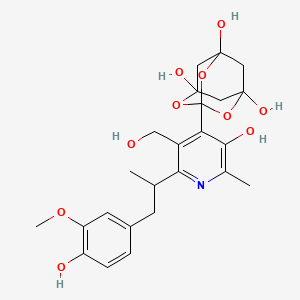

This compound is a specific member of the bananin class of compounds. It was among the initial set of six bananin derivatives synthesized and evaluated for their inhibitory effects on the SARS Coronavirus helicase. nih.govnih.govc19early.org Other compounds in this foundational group included bananin, iodobananin (B12414095), vanillinbananin (B12422419), ansabananin, and adeninobananin (B12417451). nih.govnih.govc19early.org this compound possesses the molecular formula C₂₄H₂₉NO₁₀ with a molecular weight of 491.49 g/mol . nih.gov Its synthesis can be achieved through methods such as the Michael addition of eugenol (B1671780) to the bananin core structure.

Significance of this compound in Chemical Biology Research

This compound holds significance in chemical biology research primarily due to its activity as an inhibitor of viral enzymes, particularly helicases. nih.govnih.govc19early.org Its unique structure, combining an adamantane scaffold with a pyridoxal derivative, makes it a valuable chemical probe for investigating the function and inhibition of these crucial viral proteins. nih.govnih.govc19early.org Chemical biology often leverages the diverse structures of small molecules, including natural products and synthetic compounds with unusual architectures, to modulate biological processes and understand molecular mechanisms. The bananins, with their distinct trioxa-adamantane-triol moiety, exemplify this approach. c19early.org Research into this compound and other bananins contributes to the broader understanding of how specific chemical structures can interact with viral targets and potentially lead to the development of new antiviral strategies. nih.govnih.govc19early.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H29NO10 |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

3-[5-hydroxy-2-[1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-3-(hydroxymethyl)-6-methylpyridin-4-yl]-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol |

InChI |

InChI=1S/C24H29NO10/c1-12(6-14-4-5-16(27)17(7-14)32-3)19-15(8-26)18(20(28)13(2)25-19)24-33-21(29)9-22(30,34-24)11-23(31,10-21)35-24/h4-5,7,12,26-31H,6,8-11H2,1-3H3 |

InChI Key |

OXXOVUPTBWXVOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C(C)CC2=CC(=C(C=C2)O)OC)CO)C34OC5(CC(O3)(CC(C5)(O4)O)O)O)O |

Origin of Product |

United States |

Detailed Research Findings

Core Trioxa-adamantane Moiety of Bananins

The foundational structural element of bananins, including this compound, is the trioxa-adamantane moiety. This cage-like system, formally a tricyclo[3.3.1.1³'⁷]decane where oxygen atoms replace some methylene (B1212753) linkages, forms a highly symmetric and strain-free framework. nih.gov This core structure is referred to as a trioxa-adamantane-triol (TAT) cage system. nih.govresearchgate.net

Pyridoxal (B1214274) Derivative Conjugation in this compound

Bananins are characterized by the covalent attachment of a pyridoxal derivative to the trioxa-adamantane core. nih.govnih.govthebiogrid.orgwindows.netnih.govsemanticscholar.org Pyridoxal is a form of vitamin B₆. wikipedia.org In the case of this compound, this pyridoxal derivative is conjugated to the trioxa-adamantane moiety.

Structural Distinctions of this compound from Other Bananin Analogs

This compound is one of several known bananin analogs, which include bananin, iodobananin, vanillinbananin, ansabananin, and adeninobananin. nih.govthebiogrid.orgnih.govsemanticscholar.org The structural distinctions among these compounds arise from variations in the pyridoxal derivative conjugated to the trioxa-adamantane core or modifications to the core itself. This compound is synthesized from bananin and eugenol (B1671780), typically through a NaOH-catalyzed addition reaction, indicating a structural difference resulting from the incorporation of a eugenol-derived component. nih.govwindows.netresearchgate.net

The following table summarizes the molecular formulas and weights of some bananin analogs:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Bananin | C₁₄H₁₇NO₈ | 327.29 |

| This compound | C₂₄H₂₉NO₁₀ | 491.49 |

Stereochemical Considerations in this compound Research

While the search results mention stereochemistry in the context of related chemical structures and general principles, specific detailed research findings solely focused on the stereochemical considerations of this compound itself are not extensively provided researchgate.netresearchgate.nettechnoworldbooks.com. However, the synthesis of ansabananin from this compound by condensation with AZTRION implies specific reactive sites and potentially stereoselective reactions involved in the formation of bananin derivatives. researchgate.net

Research into bananins, including this compound, has explored their potential as antiviral agents, particularly against SARS Coronavirus (SCV). Studies have shown that this compound is an effective inhibitor of the ATPase activity of the SCV helicase. nih.govbiocat.comthebiogrid.orgnih.govsemanticscholar.org The IC₅₀ values for this compound's inhibition of SCV helicase ATPase activity have been reported in the range of 0.5-3 μM, with one source specifically citing an IC₅₀ of 2.8 μM. nih.govbiocat.comthebiogrid.orgnih.govsemanticscholar.org this compound also demonstrates inhibition of helicase activity, albeit at slightly higher concentrations compared to its effect on ATPase activity. nih.govnih.govsemanticscholar.org Mechanistically, this compound and other related compounds appear to block the ATPase activity rather than directly inhibiting the unwinding function of the helicase. researchgate.netmdpi.com

Synthesis and Derivatization of Eubananin

Synthetic Pathways for Bananin (B12415578) Core Scaffold

The bananin core scaffold is built upon a trioxa-adamantane-triol (TAT) cage system. The synthesis of this core structure typically involves the reaction of phloroglucinol (B13840) with aromatic aldehydes. nih.govanu.edu.au This reaction is driven by the creation of the highly symmetric TAT cage system. nih.gov

The synthesis of bananins, including the core scaffold, is achieved through the reaction of phloroglucinol, likely in its triketo tautomeric form, with aromatic aldehydes. nih.govanu.edu.au This reaction forms the basis of the trioxa-adamantane-triol framework. nih.gov An example includes the reaction of vanillin (B372448) with phloroglucinol to yield vanillinbananin (B12422419). nih.gov

Both acidic and alkaline catalysis can be employed in the synthesis of the bananin core scaffold from phloroglucinol and aromatic aldehydes. nih.govwindows.net Generally, acidic catalysis has been utilized, although alkaline catalysis is suitable for reactions involving aromatic aldehydes such as vanillin. nih.govwindows.net The choice of catalyst can depend on the specific aromatic aldehyde used and potential sensitivities of the reactants to pH conditions. nih.gov

Specific Synthesis of Eugenolbananin (Eubananin) from Bananin and Eugenol (B1671780)

Eugenolbananin (this compound, EUB) is specifically synthesized from bananin and eugenol. nih.gov This synthesis is achieved through a Michael addition reaction between bananin and the natural product eugenol, which is typically isolated from clove oil. nih.gov The reaction is catalyzed by sodium hydroxide (B78521) (NaOH). nih.gov

A reported procedure for the synthesis of Eugenolbananin involves suspending bananin and eugenol in water, followed by the addition of sodium hydroxide pearls in small portions. The mixture is then heated until all material is dissolved. Subsequently, hydrochloric acid is added in small portions, and the mixture is kept at a reduced temperature for a period to recover the precipitate by filtration and desiccation. nih.gov

| Reactant | Mass (g) | Molar Mass ( g/mol ) | Amount (mmol) | Volume (ml) | Density (g/ml) |

| Bananin | 4.41 | 327.29 | 13.4743 | - | - |

| Eugenol | 3.20 | 164.20 | 19.4836 | 3.00 | 1.0664 |

| NaOH | 6.00 | 40.00 | 150 | - | - |

| Water | - | - | - | 30 | - |

| HCl (10 M) | - | - | 150 | 15.0 | - |

Chemical Modifications and Analog Generation from this compound

This compound serves as a versatile intermediate for the generation of further bananin analogs through various chemical modifications. nih.gov

Ansabananin (ABN), an ansa-compound inspired by ansamycins, can be synthesized from this compound through a cyclic hemiketal condensation reaction. nih.gov This transformation involves the reaction of this compound with AZTRION, which is itself synthesized from vanillinbananin (VANBA) and hexamethylenetetramine via a Mannich reaction. researchgate.net The synthesis of ansabananin from this compound by condensation with AZTRION has been reported. researchgate.net

Derivatization strategies applied to this compound and other bananin derivatives are crucial for structure-activity relationship (SAR) studies. These strategies involve modifying specific functional groups on the this compound scaffold to investigate how structural changes impact biological activity. While specific detailed research findings on SAR studies directly from this compound derivatization were not extensively detailed in the provided information, the synthesis of various bananin derivatives, including this compound and Ansabananin, underscores the potential for generating a library of analogs for such investigations. nih.govmdpi.com The ability to introduce different substituents, as exemplified by the synthesis of various bananins, allows for systematic exploration of the structural features critical for their interactions with biological targets. nih.gov

Mechanism of Action and Molecular Interactions of Eubananin

Inhibition of Viral Helicase Activity

Viral helicases are crucial for the replication and transcription of viral genomes, as they are responsible for unwinding double-stranded nucleic acids into single strands, a process that requires energy derived from nucleotide hydrolysis. Eubananin has been identified as an inhibitor of this critical viral function.

Targeting of SARS Coronavirus (SCV) Helicase (nsp13)

Research has shown that this compound is an effective inhibitor of the SARS Coronavirus (SCV) helicase, also known as non-structural protein 13 (nsp13). researchgate.netthebiogrid.orgactascientific.comnih.govhku.hk The SCV helicase is a key component of the viral replication complex, and its activity is essential for the virus to multiply within host cells. biorxiv.org Targeting nsp13 is considered a promising strategy for antiviral drug development due to its critical role and high sequence conservation across coronaviruses. biorxiv.orgmdpi.com

Inhibition of Helicase ATPase Activity by this compound

This compound has been shown to effectively inhibit the ATPase activity of the SARS Coronavirus helicase. researchgate.netnih.govhku.hkbiocat.comtargetmol.com The hydrolysis of ATP provides the energy necessary for the helicase to unwind nucleic acids and translocate along the strand. researchgate.netnih.gov By inhibiting this ATPase activity, this compound disrupts the energy supply required for helicase function. Studies have reported that this compound inhibits the ATPase activity of SCV helicase with an IC50 value of 2.8 μM. nih.govbiocat.comtargetmol.com Other bananin (B12415578) derivatives, such as bananin, iodobananin (B12414095), and vanillinbananin (B12422419), also show effective inhibition of SCV helicase ATPase activity with IC50 values in the range of 0.5-3 μM. researchgate.netthebiogrid.orgnih.govhku.hk

Here is a summary of the ATPase inhibitory activity of this compound and related compounds against SCV helicase:

| Compound | ATPase IC50 (μM) |

| This compound | 2.8 |

| Bananin | 2.3 nih.gov |

| Iodobananin | 0.54 nih.gov |

| Vanillinbananin | 0.68 nih.gov |

Impact on Helicase Unwinding Activity

In addition to inhibiting ATPase activity, this compound and other bananin derivatives also inhibit the helicase unwinding activity of the SARS Coronavirus helicase. researchgate.netthebiogrid.orgnih.govhku.hk This unwinding activity is the direct function of helicases to separate double-stranded nucleic acids. researchgate.netnih.govelifesciences.org While the inhibition of unwinding activity generally occurs at slightly higher inhibitor concentrations compared to ATPase inhibition, the trend of effectiveness among the compounds remains similar. researchgate.netnih.gov

Allosteric vs. Active Site Binding Mechanisms

Studies suggest that bananin, a related adamantane (B196018) derivative, acts as a noncompetitive inhibitor of the ATPase activity of the SARS-CoV helicase with respect to both ATP and nucleic acids. researchgate.netnih.gov This indicates that bananin likely binds at a site distinct from the highly conserved ATP and nucleic acid binding sites, suggesting an allosteric mechanism of inhibition. researchgate.netnih.gov An allosteric mechanism involves the inhibitor binding to a site on the enzyme that is different from the active site, leading to a conformational change that affects the enzyme's activity at the active site. nih.govplos.org While direct evidence specifically for this compound's binding mechanism (allosteric vs. active site) was not explicitly detailed in the search results, its classification within the bananin series and the reported noncompetitive inhibition of ATPase activity by bananin suggest a potential allosteric mode of action for this compound as well. researchgate.netnih.gov

Molecular Interactions with Viral Proteins

The inhibitory effects of this compound stem from its molecular interactions with viral proteins, specifically the SARS Coronavirus helicase (nsp13).

Binding Site Analysis (e.g., ATP binding site on RecA domains of helicase)

Helicases typically contain conserved motifs within their RecA-like domains that are crucial for ATP binding and hydrolysis, as well as nucleic acid binding. nih.govelifesciences.org The ATP-binding site is generally located in a cleft between these domains. nih.govebi.ac.uk While some studies on SARS-CoV-2 helicase have explored potential binding sites for various compounds, including the ATP binding site within the RecA domains, specific detailed binding site analysis for this compound was not extensively provided in the search results. mdpi.comresearchgate.net However, the noncompetitive inhibition observed with bananin suggests binding at a site distinct from the ATP and nucleic acid binding sites. researchgate.netnih.gov This points towards a potential allosteric binding site for this compound on the helicase enzyme, which, upon binding, would induce conformational changes that impede the ATPase and unwinding activities. nih.gov Further detailed structural and binding studies would be necessary to definitively map the precise binding site(s) of this compound on the SARS Coronavirus helicase.

This compound is a chemical compound that has garnered attention for its potential antiviral properties, particularly against coronaviruses. It belongs to a class of compounds known as bananins, which are characterized by a unique structural signature featuring a trioxa-adamantane moiety covalently bound to a pyridoxal (B1214274) derivative. thebiogrid.orgnih.gov Research has focused on understanding this compound's mechanism of action and its molecular interactions with viral proteins.

This compound's antiviral activity is primarily linked to its interaction with key viral enzymes essential for replication.

Hydrogen Bonding and Hydrophobic Interactions

While specific details on the hydrogen bonding and hydrophobic interactions of this compound itself are not extensively detailed in the provided search results, studies on related compounds and general principles of protein-ligand binding offer insights. Molecular interactions, including hydrogen bonds and hydrophobic forces, are fundamental to the binding of small molecules like this compound to target proteins. These interactions determine the specificity and affinity of the ligand-protein complex. For instance, studies on other inhibitors targeting viral helicases or other proteins mention the involvement of hydrogen bonding and hydrophobic interactions in their binding mechanisms. researchgate.netcardiff.ac.uknih.gov The trioxa-adamantane and pyridoxal derivative components of the bananin structure, including this compound, would participate in such interactions within the binding pocket of a target protein.

Impact on Viral Replication Processes

This compound, along with other bananins such as bananin, iodobananin, and vanillinbananin, has been shown to be a potent inhibitor of the SARS coronavirus (SARS-CoV) helicase (nsp13). thebiogrid.orgnih.govfrontiersin.orgacs.orgsemanticscholar.orgacs.org The viral helicase is a crucial enzyme involved in unwinding the viral RNA genome, a process essential for viral replication and transcription. nih.govfrontiersin.orgacs.org

Studies have demonstrated that this compound inhibits the ATPase activity of the SARS-CoV helicase. thebiogrid.orgnih.govfrontiersin.orgsemanticscholar.orgacs.org The ATPase activity provides the energy required for the helicase to unwind nucleic acid duplexes. By inhibiting this activity, this compound disrupts the helicase's function, thereby impeding viral replication. nih.govfrontiersin.org The IC₅₀ values for the inhibition of SARS-CoV helicase ATPase activity by this compound and related bananins are in the micromolar range (0.5–3 µM). thebiogrid.orgnih.govfrontiersin.orgsemanticscholar.orgacs.org

Furthermore, this compound and other bananins were found to inhibit the unwinding activity of the SARS-CoV helicase using a Fluorescence Resonance Energy Transfer (FRET) assay. thebiogrid.orgresearchgate.netfrontiersin.org This indicates that these compounds interfere directly with the helicase's ability to separate RNA strands. The inhibitory effect was observed to be specific to the SARS helicase and did not affect E. coli helicase, suggesting a selective mechanism of action. frontiersin.org

While the primary target identified for this compound is the SARS-CoV helicase, studies have also indicated that these compounds can inhibit the replication of the virus through a process that occurs after viral entry. acs.orgcsic.es This suggests that their mechanism of action is related to intracellular processes involved in viral replication, consistent with targeting a protein like helicase which functions within the host cell cytoplasm.

Here is a summary of the inhibitory activity of this compound and related bananins on SARS-CoV helicase ATPase activity:

| Compound | IC₅₀ (µM) | Target Enzyme | Viral Target |

| This compound | 0.5–3 | SARS-CoV helicase (nsp13) | SARS Coronavirus |

| Bananin | 0.5–3 | SARS-CoV helicase (nsp13) | SARS Coronavirus |

| Iodobananin | 0.5–3 | SARS-CoV helicase (nsp13) | SARS Coronavirus |

| Vanillinbananin | 0.5–3 | SARS-CoV helicase (nsp13) | SARS Coronavirus |

Note: IC₅₀ values represent the half-maximal inhibitory concentration.

Computational Studies on this compound's Interactions

Computational methods have been employed to investigate the potential interactions of compounds, including bananins, with viral targets.

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target. cardiff.ac.uk These simulations can help identify potential binding sites and estimate the strength of the interaction. While specific docking studies focused solely on this compound are not detailed, studies involving virtual screening and docking of potential inhibitors against SARS-CoV-2 helicase have been conducted. researchgate.netresearchgate.netnih.govresearchgate.net These studies often involve screening libraries of compounds and assessing their binding energies to the target protein. This compound and other bananins have been identified as effective inhibitors of SARS-CoV helicases in experimental studies, which could inform or be validated by molecular docking approaches. researchgate.netnih.gov

Pharmacophore modeling involves identifying the key features of a molecule that are necessary for its biological activity and the spatial arrangement of these features. nih.govmdpi.com This approach can be used to design new compounds with similar activity or to screen databases for potential inhibitors. Pharmacophore analysis has been used in the search for new M2 channel inhibitors of influenza A virus, identifying important protein-inhibitor interactions and common features of top-binding compounds. nih.govmdpi.com While direct application of pharmacophore modeling specifically for this compound's interaction with helicase is not explicitly mentioned, this technique could be valuable in understanding the structural requirements for helicase inhibition by the bananin class of compounds.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems, including the stability of protein-ligand complexes and the nature of their interactions over time. researchgate.netresearchgate.netresearchgate.net These simulations can complement molecular docking by providing a more realistic representation of the binding process and the flexibility of the protein and ligand. MD simulations have been used in studies investigating the binding mechanisms of potential inhibitors to viral proteins like the SARS-CoV-2 helicase. researchgate.netresearchgate.netresearchgate.net For instance, MD simulation analysis has been used to demonstrate the formation of stable complexes with good intermolecular binding affinity for potential helicase inhibitors. researchgate.net Such simulations could be applied to this compound to further understand its binding stability and interactions with the helicase enzyme at an atomic level.

Exploration of Other Potential Molecular Targets (e.g., M2 channel protein of influenza A virus)

While this compound's activity against SARS-CoV helicase is well-documented, there has also been exploration into its potential interactions with other viral targets. The M2 channel protein of influenza A virus is one such target. nih.govresearchgate.net The M2 protein is a proton channel essential for the uncoating and replication of the influenza A virus. nih.govnih.gov Amantadine (B194251) and rimantadine (B1662185) are known antiviral drugs that target the M2 channel. nih.govnih.gov

Studies involving virtual screening and computational methodologies, including molecular docking and pharmacophore modeling, have explored compounds based on the amantadine scaffold as potential M2 channel inhibitors. nih.govmdpi.com this compound has been included in some computational studies investigating potential M2 channel inhibitors, with docking simulations providing estimated binding energies. nih.govmdpi.com For example, in one study, this compound showed a binding energy of -8.54 kcal/mol with the H3N2 M2 channel protein and -8.51 kcal/mol with the 2009-H1N1 M2 channel protein in an inside-the-channel binding pose. nih.gov

Here is a table summarizing the estimated binding energies of this compound and Vanillinbananin with Influenza A virus M2 channel protein from a computational study:

| Compound | H3N2 M2 Channel (Inside) Binding Energy (kcal/mol) | 2009-H1N1 M2 Channel (Inside) Binding Energy (kcal/mol) |

| This compound | -8.54 | -8.51 |

| Vanillinbananin | -8.70 | -9.22 |

Note: These values are derived from computational docking simulations. nih.gov

This suggests that this compound may have the potential to interact with the influenza A virus M2 channel protein, although its efficacy and the nature of this interaction in a biological context would require further experimental validation.

Structure Activity Relationship Sar Studies of Eubananin and Analogs

Role of Pyridoxal (B1214274) Derivative in Biological Efficacy

The pyridoxal derivative component of Eubananin is also crucial for its biological efficacy as a helicase inhibitor. researchgate.netnih.govthebiogrid.orgnus.edu.sg The conjugation of the oligo-oxa-adamantane to vitamin B6 (pyridoxal) is a key synthetic step in creating the bananins. researchgate.netnih.gov SAR studies on bananin (B12415578) analogs have indicated that modifications to the pyridoxal system can significantly impact inhibitory activity. researchgate.netnih.gov For instance, bulky appendages on the pyridoxal system in certain bananin derivatives, such as ansabananin and adeninobananin (B12417451), resulted in little to no inhibition of the SARS-CoV helicase ATPase activity compared to this compound and other potent bananins. researchgate.netnih.gov This suggests that the nature and spatial arrangement of substituents on the pyridoxal moiety are critical for effective interaction with the helicase enzyme.

Impact of Steric Hindrance on Helicase Inhibition

Steric hindrance around the pyridoxal ring has been identified as a factor influencing the effectiveness of bananins as SARS-CoV helicase inhibitors. researchgate.net Compounds with bulky groups attached to the pyridoxal system, like ansabananin and adeninobananin, exhibit significantly reduced inhibitory activity. researchgate.netnih.gov This observation supports the idea that there are specific spatial requirements for the compound to properly bind to or interact with the helicase enzyme, and excessive steric bulk around the pyridoxal part interferes with this interaction. researchgate.net Inhibition of unwinding by sterically blocking helicase translocation is a general strategy for targeting helicases. researchgate.netacs.org

Systematic Structural Modifications and Observed Activity Changes

Systematic structural modifications of the bananin core structure have been undertaken to explore the resulting changes in antiviral activity. Studies comparing different bananin derivatives have provided insights into the SAR. For example, bananin, iodobananin (B12414095), vanillinbananin (B12422419), and this compound were found to be effective inhibitors of the ATPase activity of the SARS-CoV helicase, with IC50 values in the low micromolar range (0.5-3 µM). researchgate.netnih.govthebiogrid.orgnus.edu.sgnih.govhku.hkacs.orgacs.orgnih.govacs.org

The following table summarizes the inhibitory activity (ATPase IC50) of some bananin derivatives against SARS-CoV helicase:

| Compound | ATPase IC50 (µM) |

| Iodobananin | 0.54 nih.gov |

| Vanillinbananin | 0.68 nih.gov |

| Bananin | 2.3 nih.gov |

| This compound | 2.8 nih.gov |

| Ansabananin | Little/no inhibition nih.gov |

| Adeninobananin | Little/no inhibition nih.gov |

These findings highlight that variations in the structure, particularly on the pyridoxal part, lead to notable differences in inhibitory potency. researchgate.netnih.gov The presence of certain substituents, such as iodine in iodobananin or a vanillin (B372448) group in vanillinbananin, appears to enhance activity compared to the parent bananin and this compound. nih.gov Conversely, the larger, more complex substituents in ansabananin and adeninobananin diminish activity. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies aim to build mathematical models that correlate chemical structure with biological activity, allowing for the prediction of activity for new compounds. x-mol.net While the provided search results specifically mention SAR studies for this compound and its analogs, detailed QSAR studies specifically on this compound were not prominently featured. However, QSAR is a common approach in drug discovery to optimize lead compounds based on their structural properties and observed activities. x-mol.netnih.gov Applying QSAR to the bananin series could involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for this compound and its analogs and correlating these descriptors with their helicase inhibitory IC50 values. This could help in identifying the specific physicochemical properties that are most crucial for potent inhibition and guide the design of more effective analogs.

Application of Machine Learning and Artificial Intelligence in SAR

Preclinical in Vitro and in Silico Research on Eubananin

Cell-Free Enzymatic Assays

Cell-free enzymatic assays are conducted to evaluate the direct effect of a compound on the activity of isolated enzymes. nih.gov In the case of eubananin, these assays have focused on its interaction with the SCV helicase, specifically its ATPase and helicase unwinding activities. nih.govmdpi.comtargetmol.comresearchgate.net

ATPase Activity Inhibition Assays (e.g., Colorimetric Assays)

The SARS Coronavirus helicase possesses ATPase activity, meaning it hydrolyzes ATP to obtain the energy required for unwinding nucleic acid duplexes. mdpi.comacs.org Inhibition of this ATPase activity can disrupt the helicase's function and, consequently, viral replication. mdpi.com Colorimetric assays are a common method used to measure ATPase activity by detecting the release of inorganic phosphate, a product of ATP hydrolysis. nih.gov

Studies have shown that this compound is an effective inhibitor of the SCV helicase's ATPase activity. nih.govtargetmol.comresearchgate.net this compound exhibited an ATPase IC₅₀ value of 2.8 μM against the SCV helicase. nih.gov This indicates the concentration at which this compound inhibits 50% of the enzyme's ATPase activity. Other bananin (B12415578) derivatives, such as iodobananin (B12414095) and vanillinbananin (B12422419), showed stronger inhibition with lower IC₅₀ values, while bananin itself had a similar inhibitory activity to this compound. nih.gov

The inhibition observed with this compound and other bananins suggests they interfere with the energy supply mechanism of the helicase. nih.govmdpi.comtargetmol.comresearchgate.net

Here is a table summarizing the ATPase inhibition data for this compound and other bananin derivatives against SCV helicase:

| Compound | ATPase IC₅₀ (μM) |

| Bananin | 2.3 nih.gov |

| Iodobananin | 0.54 nih.gov |

| Vanillinbananin | 0.68 nih.gov |

| This compound | 2.8 nih.gov |

| Ansabananin | Little/No inhibition nih.gov |

| Adeninobananin (B12417451) | Little/No inhibition nih.gov |

Helicase Unwinding Activity Assays (e.g., FRET-based Fluorescent Assays)

Beyond ATPase activity, the core function of a helicase is to unwind double-stranded nucleic acids. nih.gov Helicase unwinding activity assays directly measure the ability of the enzyme to separate duplex DNA or RNA. FRET-based fluorescent assays are frequently used for this purpose, as they allow for real-time monitoring of the unwinding process through changes in fluorescence signals as labeled nucleic acid strands separate. nih.govnih.govbiorxiv.orgsemanticscholar.org

This compound has also been evaluated for its ability to inhibit the unwinding activity of the SCV helicase using FRET-based fluorescent assays. nih.govresearchgate.netresearchgate.net While the helicase inhibition IC₅₀ values for the bananin derivatives were generally slightly higher than their corresponding ATPase IC₅₀ values, the trend in inhibitory activity among the compounds was similar. nih.govresearchgate.net this compound was found to be an effective inhibitor of helicase activity, consistent with its effect on ATPase activity. nih.govresearchgate.net This suggests that this compound's inhibition of ATPase activity directly impacts the helicase's ability to unwind nucleic acids. nih.govmdpi.com

In Vitro Cell Culture Studies (Excluding Human Trial Data)

In vitro cell culture studies involve testing the effects of a compound on live cells, often infected with a virus, to assess its antiviral potential and understand its mechanism of action within a cellular environment. zeclinics.comvirologyresearchservices.com These studies provide valuable insights into how a compound might behave in a more complex biological system compared to cell-free assays. virologyresearchservices.com

Antiviral Effects in Cell Culture Systems (e.g., against SCV)

This compound and other bananins have been investigated for their antiviral effects in cell culture systems, particularly against the Severe Acute Respiratory Syndrome Coronavirus (SCV). nih.govtargetmol.comresearchgate.net These studies aim to determine if the inhibitory effects observed in cell-free enzymatic assays translate into a reduction in viral replication in infected cells. nih.govresearchgate.netresearchgate.net

While specific cell culture data for this compound's antiviral efficacy (such as EC₅₀ values, which represent the half-maximal effective concentration) were not as extensively detailed as for the parent compound bananin in the provided sources, the research indicates that bananins, as a class, including this compound, were tested and showed antiviral activity against SCV in cell culture. nih.govthebiogrid.orgresearchgate.netresearchgate.net The parent compound, bananin, demonstrated antiviral effects at concentrations significantly lower than those toxic to the cells, with an EC₅₀ of less than 10 μM. nih.govresearchgate.net The mechanism of inhibition observed in cell culture was consistent with the bananins targeting intracellular processes involved in SCV replication. nih.govresearchgate.net

Assessment of Inhibition of Intracellular Viral Processes (post-entry)

Further cell culture studies have aimed to elucidate the stage of the viral life cycle that this compound and related bananins inhibit. nih.govtargetmol.com Experiments involving adding the compound at different time points relative to viral infection can help determine if the compound prevents viral entry into the cell or inhibits processes that occur after entry, such as replication or assembly. nih.govbiorxiv.org

Research suggests that bananin, and by extension likely this compound due to similar inhibitory profiles, does not inhibit the entry step of SCV into cells. nih.govresearchgate.net Instead, the kinetics of inhibition observed in cell culture experiments are consistent with these compounds inhibiting intracellular processes crucial for viral replication or pathogenesis. nih.govresearchgate.netresearchgate.net This aligns with the findings from the enzymatic assays, which identified the viral helicase, an intracellular enzyme involved in replication, as a target. nih.govmdpi.comtargetmol.comresearchgate.net

Computational Approaches for Target Identification and Ligand Design

Computational approaches play a significant role in modern drug discovery and preclinical research by enabling the in silico study of molecular interactions, target identification, and the design of potential ligands researchgate.netnih.govresearchgate.netmdpi.comresearchgate.net. These methods utilize computer simulations and mathematical algorithms to analyze the structure, properties, and activities of molecules, offering advantages in terms of time and cost efficiency compared to traditional experimental methods researchgate.netmdpi.com. In the context of antiviral research, particularly against targets like the SARS-CoV-2 helicase enzyme, computational techniques have been employed to screen large libraries of compounds and predict their potential inhibitory activity. This compound, alongside other related adamantane-derived bananins, has been investigated using these computational methods to understand its interactions with viral targets and its potential as an inhibitor researchgate.net.

Virtual Screening of Compound Libraries

Virtual screening (VS) is a computational technique widely used in drug design to search for potential lead compounds within large libraries of molecules mdpi.com. This process involves computationally evaluating the likelihood of compounds binding to a specific biological target, such as a protein or enzyme mdpi.com. VS can be broadly categorized into ligand-based and structure-based approaches. Structure-based virtual screening (SBVS) requires the three-dimensional structure of the target protein and predicts the binding orientation and affinity of small molecules within the binding site.

In studies investigating potential inhibitors of SARS-CoV-2 helicase (Nsp13), a crucial enzyme for viral replication, virtual screening of compound libraries has been performed. For instance, high-throughput virtual screening of the Medicinal Plant Database for Drug Design (MPD3), which contains a library of phytochemicals, was conducted using AutoDock Vina against SARS-CoV-2 helicase. While a specific compound (PubChem CID: 110143421) was identified as a strong binder with a notable binding energy, this compound, Bananin, Vanillinbananin, and Iodobananin are also reported as effective inhibitors of SARS-CoV helicases and were likely included or considered within such screening efforts targeting viral helicases due to their known inhibitory activity researchgate.net. These compounds are recognized for their ability to block the ATPase activity of the helicase enzyme researchgate.net.

Prediction of Binding Affinity and Molecular Interactions

Molecular docking is a key computational technique used to predict the preferred orientation and conformation of a small molecule (ligand) within the binding site of a larger macromolecule (receptor), and to estimate the binding affinity between them. This method provides insights into the potential interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. Scoring functions are used in docking to evaluate different binding poses and rank compounds based on their estimated binding affinities.

Computational studies, including molecular docking, have been utilized to examine the binding of this compound and related bananins to SARS-CoV helicase. These studies aim to understand how these compounds interact with the enzyme at the molecular level and predict the strength of their binding. The bananins, including this compound, have been shown to exert their inhibitory effect by blocking the ATPase activity of the helicase researchgate.net. While specific detailed binding affinity values for this compound from computational predictions were not consistently available in the provided search results, the fact that it is grouped with other bananins demonstrated to be effective inhibitors in computational and in vitro studies highlights the utility of these approaches in identifying and characterizing potential antiviral compounds researchgate.net. The compound with PubChem CID 110143421, identified as a strong binder to SARS-CoV-2 helicase in a virtual screening study where bananins were also discussed, demonstrated a binding energy of -10.2 kcal/mol on average to the ATP binding site of the enzyme researchgate.net. This compound was shown to bind at different sites, with the ATP binding site being a hotspot, similar to a control molecule (Nilotinib) which had a docking value of -9.6 kcal/mol researchgate.net.

Computational approaches like molecular dynamics simulations can further complement docking studies by providing a more dynamic view of the protein-ligand complex and offering more refined estimations of binding free energy. These methods collectively contribute to a deeper understanding of how compounds like this compound might interact with and inhibit viral targets.

Analytical Methodologies for Eubananin Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental laboratory technique used to separate the components of a mixture. wikipedia.org The process involves a mobile phase (a fluid solvent) that carries the mixture through a stationary phase (a fixed material), separating the components based on their differential partitioning between the two phases. wikipedia.org For the analysis of Eubananin, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal. These methods can be used for analytical purposes, which involve identifying the presence and measuring the proportions of analytes, or for preparative purposes to isolate and purify components for further use. wikipedia.orgrotachrom.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of this compound, particularly when analyzing complex mixtures like plant extracts. thaiscience.info This method is highly suitable for compounds that are non-volatile or thermally unstable. The separation is typically achieved on a reversed-phase column, such as a C18 column, which is effective for separating a wide range of phenolic compounds and other phytochemicals found in natural products. thaiscience.info

In a typical HPLC analysis for compounds within a banana matrix, an isocratic or gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and acidified water (e.g., with formic acid) is employed to achieve optimal separation. thaiscience.info Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, which monitors the elution of compounds at specific wavelengths. thaiscience.infoflvc.org For instance, phenolic compounds in banana peel extracts are often monitored at wavelengths around 275 nm or 280 nm. thaiscience.infoflvc.org The development of HPLC methods for plant hormones in bananas has demonstrated good linearity over specific concentration ranges (e.g., 0.04-4.00 μg g⁻¹) with high recovery rates, indicating the method's accuracy and precision for quantitative analysis. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Compounds in Banana Extracts

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase (C18) | thaiscience.info |

| Mobile Phase | Acetonitrile-formic acid (15:85 v/v, pH 2.5) (Isocratic) | thaiscience.info |

| Detector | UV-Vis or Photodiode Array (PDA) | thaiscience.infoflvc.org |

| Detection Wavelength | 275 nm / 280 nm | thaiscience.infoflvc.org |

| Analysis Time | Approx. 20 minutes | thaiscience.info |

This table is interactive. Click on the headers to sort.

Gas Chromatography (GC) is an essential analytical technique for the characterization of volatile and semi-volatile compounds, which could include this compound or its derivatives. nih.gov The sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas, such as helium. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

For the analysis of volatile components in bananas, GC is frequently coupled with Mass Spectrometry (GC-MS). nih.gov This combination allows for both the separation of compounds and their identification based on their mass spectra. scialert.net Typical GC methods for analyzing banana extracts involve a capillary column, such as one with a 100% Dimethyl polysiloxane stationary phase. thescipub.com The oven temperature is programmed to ramp up over the course of the analysis to effectively separate compounds with different boiling points. scialert.netthescipub.com For example, a temperature program might start at 75-80°C and increase to 300°C. scialert.netthescipub.com This technique has been successfully used to identify numerous aroma-active compounds in bananas, including esters, alcohols, and aldehydes. nih.gov

Table 2: Representative GC Conditions for Volatile Compound Analysis in Banana

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Gas Chromatograph interfaced to a Mass Spectrometer (GC-MS) | scialert.net |

| Column | Elite-1 (100% Dimethyl poly siloxane), 30m x 0.25mm x 1µm | thescipub.com |

| Carrier Gas | Helium | |

| Injector Temperature | 250°C | scialert.net |

| Oven Program | Initial 75°C, ramp to 180°C, then to 300°C | thescipub.com |

| Detection | Mass Spectrometry (MS) | thescipub.com |

This table is interactive. Click on the headers to sort.

Spectroscopic Detection Methods

Spectroscopic methods are indispensable for the detection and structural elucidation of this compound following chromatographic separation. These techniques measure the interaction of molecules with electromagnetic radiation, providing detailed information about their chemical structure and concentration.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with chromatographic methods like GC or HPLC, it provides a highly sensitive and specific detection system. nih.govnih.gov GC-MS is particularly effective for identifying volatile and semi-volatile compounds by comparing their mass spectra to established libraries. nih.govnih.gov This has been used to identify dozens of aroma compounds in bananas. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), are crucial for analyzing non-volatile compounds like phenolics and flavonoids in complex matrices. nih.govnih.gov LC-MS/MS offers enhanced specificity and is used for both identification and quantification. nih.gov For example, LC-MS/MS analysis of banana extracts has successfully identified compounds such as quinic acid, hesperidin, and amentoflavone. nih.gov The technique provides structural information through fragmentation patterns, which is essential for characterizing unknown compounds or confirming the identity of known ones. nih.gov

Fluorescence detection is a highly sensitive spectroscopic method that can be used for the detection of this compound, provided the compound is naturally fluorescent or can be derivatized with a fluorescent tag. nih.gov This method measures the emission of light from a molecule that has absorbed light at a specific wavelength. nih.gov The high sensitivity of fluorescence spectroscopy makes it suitable for detecting trace amounts of analytes. mdpi.com

In the context of complex sample analysis, HPLC systems can be equipped with fluorescence detectors (HPLC-FLD). researchgate.net This approach has been successfully developed for the analysis of flavan-3-ols in various food and biological samples, demonstrating high sensitivity with low limits of detection. researchgate.net While direct application to this compound would depend on its intrinsic fluorescent properties, the technique's advantages, including rapid response and portability in some sensor formats, make it a valuable tool for targeted analysis. nih.govresearchgate.net

UV/VIS spectrophotometry measures the absorption of ultraviolet or visible light by a chemical compound in solution. upi.edu It is a versatile and widely used detection method, often coupled with HPLC. thescipub.com The absorbance of light at a specific wavelength is proportional to the concentration of the compound, according to the Beer-Lambert law. upi.edu

This technique is particularly useful for compounds containing chromophores—parts of a molecule that absorb light. upi.edu Many natural products, including phenolic compounds found in bananas, exhibit strong UV absorbance, making UV/VIS an effective detection method. flvc.orgresearchgate.net The UV spectrum of a compound, which is a plot of absorbance versus wavelength, can provide qualitative information and help in its identification by comparing it to the spectra of known standards. upi.eduyoutube.com For instance, analysis of banana peel extracts by HPLC with UV detection has been used to identify various hydroxycinnamates and flavonol glycosides by their characteristic UV spectra. flvc.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Amentoflavone |

| Betanin |

| Catechin |

| Chlorpyrifos |

| Cyanidin |

| Delphinidin |

| Endosulfan |

| Epicatechin |

| Epigallocatechin gallate |

| Estragole |

| Ethyl (E)-2-butenoate |

| Eugenol (B1671780) |

| Ferulic acid |

| Gallic acid |

| Gallocatechin |

| Hesperidin |

| Hexadecanoic acid ethyl ester |

| Indole-3-acetic acid (IAA) |

| Indole-3-butyric acid (IBA) |

| Indole-3-propionic acid (IPA) |

| Isobetanin |

| Isorhamnetin-3-O-glucoside |

| Isorhamnetin-3-O-rutinoside |

| Limonene |

| Linoleic acid |

| Malvidin |

| Myricetin |

| 1-naphthaleneacetic acid (NAA) |

| Palmitic acid |

| p-coumaric acid |

| Pelargonidin |

| Peonidin |

| Petunidin |

| α-phellandrene |

| Piscidic acid |

| Quercetin |

| Quinic acid |

| 4-undecanone |

| Vitamin E |

This table lists compounds mentioned in the source materials used for this article.

Information regarding the analytical methodologies for the chemical compound "this compound" is not publicly available.

Following a comprehensive search of scientific literature and databases, it has been determined that there is no specific, publicly accessible information regarding the analytical methodologies for the characterization and detection of the chemical compound "this compound." While the existence of this compound as a synthetic adamantane (B196018) derivative has been confirmed in the context of medicinal chemistry research, the detailed analytical procedures requested—including sample preparation, extraction techniques, and method validation parameters—are not documented in available scientific publications.

The initial research identified this compound as part of a series of compounds synthesized and evaluated for their potential antiviral activities. However, this research did not include the publication of the specific analytical methods used for its quantification or the validation of such methods. Subsequent, more targeted searches for analytical techniques such as High-Performance Liquid Chromatography (HPLC), mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy applied specifically to this compound did not yield any relevant results. Similarly, no information was found on sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for this compound, nor any data on its limits of detection, precision, or accuracy.

General analytical methods for other adamantane derivatives exist; however, these cannot be directly and accurately applied to this compound without specific experimental validation. Providing such generalized information would be speculative and would not meet the requirement for scientifically accurate content focused solely on this compound.

Therefore, the requested article, structured around the provided outline for "," cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Future Research Directions and Unanswered Questions

Elucidation of Broader Antiviral Spectrum Beyond Coronaviruses

While eubananin has demonstrated activity against the SARS Coronavirus helicase, a crucial area for future research is to comprehensively elucidate its antiviral spectrum beyond coronaviruses. Investigating its efficacy against a wider range of RNA and potentially DNA viruses is essential. This could involve screening this compound against panels of diverse viruses to identify other susceptible viral targets. Understanding if this compound possesses broad-spectrum antiviral properties, similar to some other compounds that target conserved viral processes or host factors, would significantly enhance its therapeutic potential. github.iomdpi.com

Investigating Novel Mechanisms of Action

Current research indicates that this compound inhibits the ATPase activity of the SARS Coronavirus helicase. researchgate.net However, further in-depth mechanistic studies are required to fully understand all the ways in which this compound exerts its antiviral effects. This could involve exploring other potential targets within the viral replication cycle or investigating interactions with host cellular factors that are essential for viral propagation. Techniques such as 바이오케미컬 assays, cell-based experiments, and structural biology methods like X-ray crystallography or cryo-EM could provide detailed insights into the molecular interactions between this compound and its targets.

Development of Advanced Synthetic Routes

The synthesis of this compound involves the reaction of a trioxa-adamantane moiety with a pyridoxal (B1214274) derivative. While a synthetic route exists, the development of more advanced and efficient synthetic methods is crucial for potential large-scale production and for the synthesis of analogs for Structure-Activity Relationship (SAR) studies. researchgate.netjstar-research.com Future research should focus on exploring novel synthetic strategies, optimizing reaction conditions, and improving yields. chemrxiv.org This could involve utilizing modern synthetic techniques and catalysis to develop more sustainable and cost-effective routes.

Refinement of SAR Models for Optimized Inhibitory Activity

Detailed Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound affect its inhibitory activity and other pharmacological properties. mdpi.comddcpharmaceutical.comresearchgate.netnih.gov Future research should aim to refine existing SAR models by synthesizing a library of this compound analogs with targeted structural variations. Evaluating the antiviral potency and toxicity of these analogs will help identify key structural features responsible for its activity and guide the design of more potent and selective inhibitors. researchgate.net This iterative process of synthesis and evaluation is critical for optimizing this compound's therapeutic profile.

Exploration of this compound in Combination Therapies (preclinical focus)

Exploring the potential of this compound in combination therapies at the preclinical stage is a significant future research direction. mdpi.comnih.gov Combining this compound with other antiviral agents that have different mechanisms of action could lead to synergistic effects, potentially increasing efficacy and reducing the risk of resistance development. scispace.com Preclinical studies should investigate various combinations in relevant in vitro and in vivo models to assess their combined antiviral activity and potential toxicity.

Potential for this compound as a Probe in Viral Biology Research

Given its inhibitory activity against viral helicase, this compound holds potential as a chemical probe to study viral biology. biorxiv.org Future research could explore its utility in dissecting the roles of viral helicases and other potential targets in the viral life cycle. By using this compound as a tool to perturb specific viral processes, researchers can gain a deeper understanding of viral replication mechanisms, host-virus interactions, and the functions of viral proteins.

Application of Emerging Technologies in this compound Research (e.g., advanced AI/ML for SAR)

The application of emerging technologies, such as advanced Artificial Intelligence (AI) and Machine Learning (ML), can significantly accelerate this compound research, particularly in SAR studies and the identification of potential targets. mdpi.comoecd.orgstanford.edu AI/ML algorithms can be employed to analyze complex biological datasets, predict the activity of novel this compound analogs, and identify potential off-targets. mdpi.comosti.govresearchgate.net These technologies can streamline the drug discovery process, reduce the need for extensive experimental screening, and provide valuable insights for the rational design of improved antiviral compounds.

Conclusion

Summary of Eubananin's Contributions to Antiviral Research

This compound has demonstrated notable contributions to antiviral research, primarily through its identification as an inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) helicase. As a member of the bananin (B12415578) class of compounds, characterized by a trioxa-adamantane moiety conjugated to a pyridoxal (B1214274) derivative, this compound has been investigated for its effects on key viral enzymes essential for replication. researchgate.netresearchgate.net

Research findings indicate that this compound effectively inhibits the ATPase activity of the SARS-CoV helicase (nsp13). researchgate.netresearchgate.netresearchgate.netnih.gov This enzyme is crucial for unwinding viral RNA, a necessary step in the viral replication and transcription process. researchgate.netmdpi.comnih.gov Studies have reported an IC₅₀ value of 2.8 μM for this compound's inhibition of SARS-CoV helicase ATPase activity. researchgate.net While its inhibitory effect on the helicase unwinding activity itself was also observed, it typically required slightly higher concentrations compared to its impact on ATPase activity. researchgate.netresearchgate.netnih.gov

The mechanism by which this compound and other bananins exert their antiviral effect is believed to involve the inhibition of intracellular processes critical for viral replication, consistent with targeting the viral helicase within the infected cell. researchgate.netresearchgate.net Given the significant sequence conservation of the helicase (nsp13) across coronaviruses, including SARS-CoV-2, research on this compound and its derivatives has been considered relevant for the development of potential antivirals against emerging coronaviral diseases. researchgate.netnih.gov

The following table summarizes key inhibitory data for this compound:

| Compound | Target Enzyme | Activity Inhibited | IC₅₀ (μM) |

| This compound | SARS-CoV Helicase (nsp13) | ATPase | 2.8 |

Perspectives on this compound's Role in Chemical Biology

In the field of chemical biology, this compound serves as a relevant compound, particularly in the study of antiviral agents and their mechanisms of action. Its defined activity against a specific viral enzyme, the SARS-CoV helicase, makes it a valuable tool for probing the function of this protein and exploring strategies for its inhibition.

The study of this compound within the bananin class contributes to understanding the structure-activity relationships of these adamantane-derived compounds and their interactions with viral targets. researchgate.net This research exemplifies how natural product-inspired or derived compounds can be utilized in chemical biology to identify and validate potential antiviral targets and to develop lead compounds for further investigation. The exploration of this compound's inhibitory effects provides insights into the potential for targeting viral helicases as a broader antiviral strategy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.